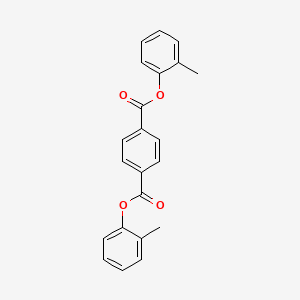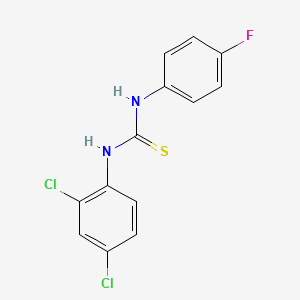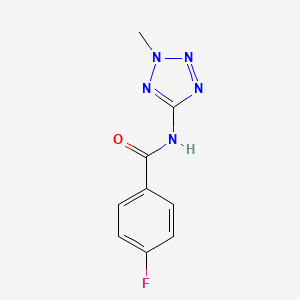![molecular formula C19H25N3S B5763329 4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5763329.png)
4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of drugs known as piperazinamines. TAK-659 has been shown to have potent inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for the treatment of several diseases.
作用機序
TAK-659 exerts its inhibitory effects on BTK, ITK, and JAK3 by binding to their active sites and preventing their activation. This results in the inhibition of downstream signaling pathways, leading to the suppression of immune responses and the proliferation of cancer cells. TAK-659 has been shown to have high selectivity for these enzymes and signaling pathways, making it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells and suppress immune responses in animal models. TAK-659 has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, making it suitable for use in clinical trials.
実験室実験の利点と制限
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for BTK, ITK, and JAK3, making it a useful tool for studying the role of these enzymes and signaling pathways in disease. However, the limitations of using TAK-659 include its high cost and limited availability, as well as the potential for off-target effects and toxicity.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, which are characterized by aberrant immune responses. TAK-659 could also be used in combination with other drugs to enhance their therapeutic effects or overcome drug resistance. Additionally, further research is needed to elucidate the mechanisms of action of TAK-659 and identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 2,4-dimethylbenzylamine with 5-methyl-2-thiophene carboxaldehyde to form an imine intermediate. This intermediate is then reacted with piperazine to yield the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
TAK-659 has been the subject of extensive scientific research for its potential therapeutic applications. It has been shown to have potent inhibitory effects on several enzymes and signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These enzymes and signaling pathways play important roles in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
特性
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-15-4-6-18(16(2)12-15)14-21-8-10-22(11-9-21)20-13-19-7-5-17(3)23-19/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJWQVGTKBUHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)
![2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)
![2'-{[methyl(phenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5763267.png)
![2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5763274.png)

![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5763280.png)
![4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763285.png)

![methyl 4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5763296.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzonitrile](/img/structure/B5763324.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(5-ethyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5763333.png)
![3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5763338.png)